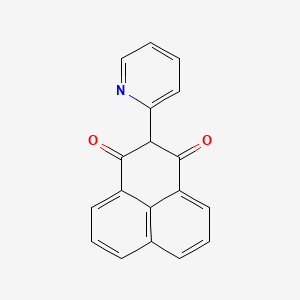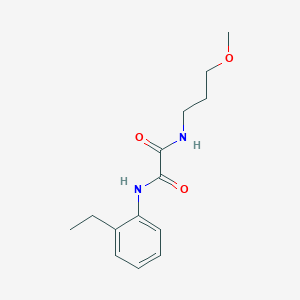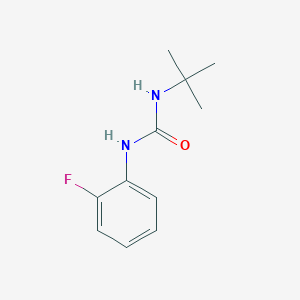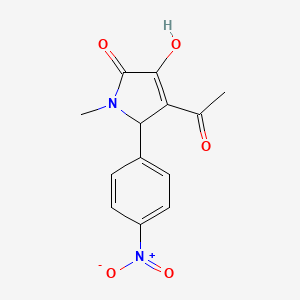![molecular formula C18H18ClF3N2 B5124837 1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5124837.png)
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or trifluoromethylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological targets and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: Lacks the trifluoromethylphenyl group, which may result in different chemical and biological properties.
1-(2-Trifluoromethylphenyl)piperazine: Lacks the chlorophenyl group, which may also lead to different properties and applications.
Other piperazine derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique features and potential advantages of this compound.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-16-7-3-4-8-17(16)24-11-9-23(10-12-24)13-14-5-1-2-6-15(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRECUOHRFPIWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5124840.png)

![3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B5124861.png)

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
